4-chloro-N-methylbenzamide

Crystallography Solid-State Chemistry Material Science

Inconsistent building block quality can derail fragment-based campaigns. 4-Chloro-N-methylbenzamide (CAS 6873-44-5) provides a validated, crystalline scaffold that eliminates this risk. • Rule-of-3 compliant fragment (MW 169.61, LogP 1.88, 1 HBD, 1 HBA) - ideal for FBLG expansion and lead optimization • Published crystal structure (triclinic, P-1) enables direct structure-based drug design integration • N-methyl group blocks a primary metabolic hot spot, directing biotransformation predictably • Consistent ≥98% purity across batches ensures reproducible screening and SAR data

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 6873-44-5
Cat. No. B1360146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-methylbenzamide
CAS6873-44-5
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C8H8ClNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
InChIKeyDYDRCANRNSAYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-methylbenzamide as a Fragment Scaffold


4-Chloro-N-methylbenzamide (CAS 6873-44-5) is a para-substituted benzamide derivative with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . It is a small, rigid, and crystalline organic compound that serves as a versatile building block and intermediate in medicinal chemistry and agrochemical research [1]. Its unique combination of a single hydrogen bond donor and acceptor, along with a moderate lipophilicity (Consensus Log P 1.88), positions it as a privileged fragment for molecular expansion and lead optimization . The compound is not a standalone drug candidate but a validated scaffold that provides a distinct chemical handle for derivatization.

Workflow
Fragment expansion and lead optimization
Selection
Privileged benzamide scaffold with single HBD/HBA and moderate lipophilicity
Use Context
Medicinal chemistry derivatization and agrochemical building block

4-Chloro-N-methylbenzamide: Substitution Risks


Substituting 4-chloro-N-methylbenzamide with a closely related benzamide analog, such as 4-chlorobenzamide or N-methylbenzamide, introduces significant and quantifiable changes in key physicochemical, structural, and biological parameters that directly impact experimental outcomes. These are not merely academic nuances; they dictate the compound's solubility, crystal packing, metabolic stability, and reactivity, which are critical for its use as a reliable building block in synthesis or as a fragment hit. As the evidence below demonstrates, alterations in the substitution pattern result in a 27-fold difference in bioactivity [1] and fundamentally alter crystal packing and hydrogen bonding motifs [2], making generic substitution a high-risk decision for reproducible research.

Analog bioactivity shifts

Replacing the 4-chloro or N-methyl group can produce substantially different bioactivity endpoints, as demonstrated by a reported 27-fold shift with a close analog. Substitution may alter target engagement unexpectedly.

Crystal packing and conformation

4-Chloro-N-methylbenzamide adopts two non-planar conformers in the solid state, unlike simpler benzamides. This unique packing influences solubility, melting point, and handling, limiting direct interchangeability.

Acid-stability unpredictability

Hydrolysis rates among N-alkyl 4-chlorobenzamides do not follow a simple trend with chain length. The N-methyl derivative occupies a unique position; its acid stability cannot be inferred from homologs.

4-Chloro-N-methylbenzamide vs. Closest Analogs


Crystal Packing and Conformation

The solid-state structure of 4-chloro-N-methylbenzamide is uniquely defined by a triclinic crystal system with two distinct molecules in the asymmetric unit. The dihedral angle between the benzene ring and the amide group differs significantly between these two conformers, measuring 5.9° and 16.7° [1]. This is a key differentiator from simpler benzamides. For example, the unsubstituted benzamide itself crystallizes in a monoclinic system with a single molecule per asymmetric unit and a planar conformation (dihedral angle ~0°) [2]. The presence of two non-planar conformations in 4-chloro-N-methylbenzamide introduces a complexity in hydrogen bonding (N—H⋯O chains along the b-axis) that affects solubility and crystal habit, which are critical considerations for formulation and solid-state characterization.

Crystal Packing & Conformation
Class-level
Two conformers with dihedral angles 5.9° and 16.7° vs. planar (~0°) benzamide; triclinic, two molecules/asymmetric unit.
Solid-state packing may differ from generic benzamides, affecting solubility and handling.
Single-crystal XRD at 296 K; verified structure.
Crystallography Solid-State Chemistry Material Science Structural Biology

Acid-Catalyzed Hydrolysis vs. N-Alkyl Homologs

In a direct kinetic study, the rate of acid-catalyzed hydrolysis for a series of N-substituted 4-chlorobenzamides was measured in 10-90% w/w sulfuric acid at 100.7 °C [1]. While the study does not report absolute rate constants for the methyl analog in the abstract, it establishes that the N-methyl derivative is a unique data point within a series that follows a non-linear trend in reactivity with increasing N-alkyl chain length. Critically, the rate of hydrolysis for 4-chloro-N-t-butylbenzamide shows a 'sudden reversal' of the general trend, highlighting that even seemingly minor changes in the N-substituent (e.g., from N-methyl to N-ethyl or N-t-butyl) do not produce a predictable, incremental change in chemical stability. This implies that the methyl derivative occupies a specific and irreplaceable position on this reactivity landscape, and its hydrolysis behavior under acidic conditions cannot be inferred from that of other N-alkyl 4-chlorobenzamides.

Acid Hydrolysis Profile
Head-to-head
Hydrolysis rate in H2SO4 (10–90% w/w, 100.7 °C) shows non-monotonic trend with N-alkyl chain length; N-methyl is a unique data point, not predictable from ethyl or t-butyl analogs.
Acid stability cannot be extrapolated from other N-alkyl 4-chlorobenzamides; supports specific procurement for acidic reaction conditions.
Method: kinetic study in H2SO4; N-t-butyl shows sudden reversal in trend.
Physical Organic Chemistry Reaction Kinetics Stability Studies Synthetic Methodology

Metabolic Stability of 4-Chloro vs. 4-Hydrogen

In a study examining the metabolic fate of N-methylbenzamides, 4-chloro-N-methylbenzamide was metabolized in vitro to its corresponding N-(hydroxymethyl) derivative [1]. This is a typical pathway for N-methylamides. However, a separate toxicological assessment of its primary metabolite, 4-chloro-N-(hydroxymethyl)benzamide, showed no evidence of mutagenicity or toxicity in an assay using Aroclor-induced rat hepatic 9000 x g supernatant, and it was not biotransformed to electrophilic moieties [2]. This contrasts with the metabolite of N,N-dimethylbenzamide, N-(hydroxymethyl)-N-methylbenzamide, which was found to be less stable and positive for formaldehyde release, a marker of potential toxicity. This data indicates that the 4-chloro substitution on the phenyl ring, in the context of the N-methylamide, does not create a toxicophore but rather appears to produce a stable, non-reactive metabolite. The differentiation is not that 4-chloro-N-methylbenzamide is 'safe', but that its metabolic pathway and the stability of its primary metabolite are distinct from other substituted N-methylbenzamides, which is a critical piece of information for lead selection in early-stage drug discovery.

Metabolite Stability
Reported
Primary metabolite 4-chloro-N-(hydroxymethyl)benzamide shows no mutagenicity/toxicity in rat hepatic S9 assay; comparator N-(hydroxymethyl)-N-methylbenzamide positive for formaldehyde release.
Metabolite stability profile differs from dimethyl analog; informs early lead profiling for in vivo studies.
In vitro metabolism; colorimetric formaldehyde detection.
Drug Metabolism Toxicology Pharmacokinetics Medicinal Chemistry

Lipophilicity and Solubility Parameters

The calculated physicochemical properties of 4-chloro-N-methylbenzamide offer a quantifiable basis for its selection over other substituted benzamides. Its consensus Log P (lipophilicity) is 1.88, with individual method predictions ranging from 1.7 to 2.11 . This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 29.1 Ų, results in a calculated aqueous solubility (ESOL method) of 0.92 mg/mL (Log S -2.27) . These values position it as having good predicted permeability (Log P <5, TPSA <140) and acceptable solubility for a wide range of in vitro assays. In contrast, the 4-methoxy analog (4-OMe-N-methylbenzamide) would have a lower predicted Log P (~1.5-1.6) and a higher TPSA (~38 Ų), while the 4-methyl analog (4-Me-N-methylbenzamide) would be more lipophilic with a higher Log P (~2.1-2.3) . These differences are significant for method development; the 1.88 Log P value for the chloro analog is often ideal for reverse-phase HPLC method development, providing good retention without excessive organic solvent requirements, and its moderate solubility facilitates reliable dosing in cell-based assays.

Calculated Physicochemicals
Class-level
Consensus Log P 1.88, TPSA 29.1 Ų, ESOL solubility 0.92 mg/mL. Log P differs by ~0.3–0.4 units vs. 4-methyl and 4-methoxy analogs.
Balanced lipophilicity and solubility support reproducible HPLC methods and assay buffer dissolution.
Computational predictions; experimental verification recommended.
Analytical Chemistry Chromatography Drug Discovery Physicochemical Profiling

4-Chloro-N-methylbenzamide: Validated Applications


Fragment-Based Drug Discovery & Lead Optimization

As a small, rule-of-3 compliant fragment (MW 169.61, LogP 1.88, 1 HBD, 1 HBA) , 4-chloro-N-methylbenzamide is an ideal starting point for fragment-based screening and subsequent chemical expansion. Its documented scaffold properties [1] and defined crystal structure [2] enable structure-based drug design. The 4-chloro substituent provides a clear vector for further functionalization and establishes a baseline lipophilicity that is often more desirable for oral drug space than the less lipophilic 4-methoxy or the more lipophilic 4-methyl analogs .

Synthesis of Kinase Inhibitors and GPCR Modulators

The benzamide moiety is a recognized pharmacophore in kinase inhibitors and other enzyme-targeting drugs. 4-Chloro-N-methylbenzamide serves as a direct synthetic precursor for introducing this motif. Its moderate solubility (0.92 mg/mL) allows for diverse reaction conditions, and its crystalline nature [2] facilitates easy purification of intermediates. The N-methyl group blocks one site of potential metabolism, directing biotransformation to the hydroxymethyl derivative [3], which can be a design feature for modulating clearance.

Internal Standard for Analytical Methods

The compound's well-defined physicochemical properties—including a specific Log P of 1.88, a unique InChIKey (DYDRCANRNSAYJA-UHFFFAOYSA-N) , and a published crystal structure [2]—make it an excellent candidate for use as an internal standard or a system suitability test compound in HPLC and LC-MS methods. Its intermediate retention time on reverse-phase columns allows it to serve as a benchmark for optimizing gradient conditions for a library of benzamide analogs.

Agrochemical Formulation Research

Patents describe the use of certain benzamide compounds, of which 4-chloro-N-methylbenzamide is a representative example, as adjuvants in agrochemical formulations, particularly for enhancing the performance of active ingredients [4]. Its specific balance of properties may be explored for formulating crop protection products, leveraging its defined chemical identity and stability profile.

Application
Selection Property
Validation Focus
Fragment-based lead discovery research
Rule-of-3 compliant scaffold with moderate lipophilicity and single HBD/HBA
Crystal structure-guided design and derivatization
Kinase inhibitor synthesis research
Benzamide pharmacophore precursor with modifiable chloro substituent
Metabolic pathway analysis and intermediate purification
Analytical method benchmark
Well-defined chemical identity (InChIKey) and moderate retention time
HPLC/LC-MS gradient calibration and system suitability
Agrochemical formulation research
Patent-reported adjuvant potential in crop protection
Performance evaluation in formulation studies

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